molecular formula C15H15ClFN3O3S2 B220968 13-Bromo-1-cyclopropylmethylfestuclavine CAS No. 122367-97-9

13-Bromo-1-cyclopropylmethylfestuclavine

Cat. No. B220968
CAS RN: 122367-97-9
M. Wt: 373.3 g/mol
InChI Key: PQBURNFCYKPOGL-VALIOXDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Bromo-1-cyclopropylmethylfestuclavine, also known as 13-Br-CMPF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of the natural alkaloid festuclavine, which is found in various fungi species.

Mechanism of Action

The mechanism of action of 13-Bromo-1-cyclopropylmethylfestuclavine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. The 5-HT7 receptor is a G-protein coupled receptor that activates the cyclic AMP signaling pathway upon activation. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine leads to the inhibition of cyclic AMP signaling and downstream cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 13-Bromo-1-cyclopropylmethylfestuclavine are mainly related to its blockade of 5-HT7 receptor. It has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. It has also been shown to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 13-Bromo-1-cyclopropylmethylfestuclavine in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This allows for precise manipulation of the receptor function without affecting other serotonin receptors. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has good solubility in various solvents, which makes it easy to use in various experimental setups. However, one of the limitations of using 13-Bromo-1-cyclopropylmethylfestuclavine is its relatively short half-life, which requires frequent administration in animal experiments.

Future Directions

There are several future directions for the use of 13-Bromo-1-cyclopropylmethylfestuclavine in scientific research. One of the potential applications is in the development of novel anxiolytic and cognitive enhancer drugs. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine has shown promising results in animal models, and further studies are needed to explore its potential in humans. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine can be used in the development of imaging agents for the 5-HT7 receptor, which can aid in the diagnosis and treatment of various neurological disorders. Finally, the use of 13-Bromo-1-cyclopropylmethylfestuclavine in combination with other drugs or therapies can be explored to enhance their efficacy in various conditions.

Synthesis Methods

The synthesis of 13-Bromo-1-cyclopropylmethylfestuclavine involves the reaction of festuclavine with bromine and cyclopropylmethyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by column chromatography to obtain pure 13-Bromo-1-cyclopropylmethylfestuclavine. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

13-Bromo-1-cyclopropylmethylfestuclavine has been extensively used in scientific research as a tool for studying the role of serotonin receptors in various physiological and pathological conditions. It is a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of various processes such as circadian rhythm, mood, and cognition. 13-Bromo-1-cyclopropylmethylfestuclavine has been used to investigate the role of 5-HT7 receptor in depression, anxiety, and sleep disorders. It has also been used to study the effect of 5-HT7 receptor on hippocampal neurogenesis and memory function.

properties

CAS RN

122367-97-9

Molecular Formula

C15H15ClFN3O3S2

Molecular Weight

373.3 g/mol

IUPAC Name

(6aR,9R)-2-bromo-4-(cyclopropylmethyl)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1

InChI Key

PQBURNFCYKPOGL-VALIOXDKSA-N

Isomeric SMILES

C[C@@H]1CC2[C@@H](CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C

SMILES

CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C

Canonical SMILES

CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C

Origin of Product

United States

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